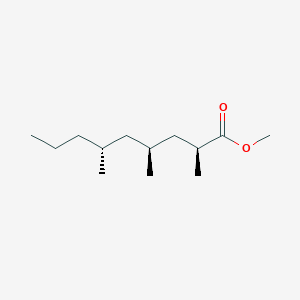

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, also known as muscalure, is a pheromone produced by the male housefly. It is used as a lure to attract female houseflies for the purpose of population control. Muscalure has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Muscalure acts as a pheromone, which is a chemical signal that is used to communicate between individuals of the same species. In the case of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, it is used by male houseflies to attract female houseflies for mating. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the activation of specific receptors in the antennae of female houseflies.

Biochemical and Physiological Effects:

Muscalure has been shown to have a variety of biochemical and physiological effects on female houseflies. It has been shown to stimulate the production of sex pheromones in female houseflies, which increases their attractiveness to males. It has also been shown to affect the behavior of female houseflies, causing them to become more active and more likely to mate.

Advantages and Limitations for Lab Experiments

Muscalure has several advantages for use in lab experiments. It is a highly specific chemical that only affects houseflies, which makes it useful for studying the behavior and physiology of these insects. It is also a relatively simple molecule, which makes it easy to synthesize and study. However, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has several limitations for lab experiments. It is difficult to obtain in large quantities, which can make it expensive to use. In addition, it is difficult to control the release of this compound in lab experiments, which can make it difficult to study its effects.

Future Directions

There are several future directions for the study of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate. One area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of this chemical. Another area of research is the development of new methods for using this compound to control insect populations, including the development of new traps and lures. Finally, there is potential for the use of this compound as a chemical communication tool in other species, which could have applications in agriculture and pest control.

Synthesis Methods

Muscalure can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create the molecule, while biotechnology involves the use of living organisms to produce the molecule. The most common method for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is through chemical synthesis, which involves the reaction of 2,4,6-trimethylheptanal with methanol and a strong acid catalyst.

Scientific Research Applications

Muscalure has been extensively studied for its use in the control of housefly populations. It is used as a lure in traps to attract female houseflies, which are then killed or sterilized to reduce the population. Muscalure has also been studied for its potential use in the control of other insect populations, including mosquitoes and fruit flies. In addition, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has been studied for its potential use as a chemical communication tool in other species.

properties

CAS RN |

18450-81-2 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |

InChI |

InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12+/m1/s1 |

InChI Key |

NCJWARDEMBIBPL-WOPDTQHZSA-N |

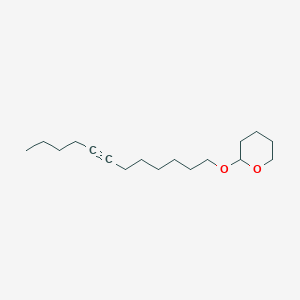

Isomeric SMILES |

CCC[C@@H](C)C[C@H](C)C[C@H](C)C(=O)OC |

SMILES |

CCCC(C)CC(C)CC(C)C(=O)OC |

Canonical SMILES |

CCCC(C)CC(C)CC(C)C(=O)OC |

synonyms |

[2S,4S,6R,(+)]-2,4,6-Trimethylnonanoic acid methyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)